Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-
Description
Historical Context of Piperazine-Based Formamide Derivatives
Piperazine derivatives have occupied a central role in pharmaceutical development since the mid-20th century, initially gaining prominence as anthelmintic agents. The integration of formamide functionalities into piperazine scaffolds emerged as a strategic innovation to enhance hydrogen-bonding capacity and metabolic stability. Early synthetic efforts focused on simple N-substituted piperazines, but the introduction of formamide groups marked a shift toward targeted kinase inhibition and receptor modulation. For instance, Avapritinib—a piperazine-containing tyrosine kinase inhibitor—demonstrates how formamide derivatives improve binding affinity through dipole interactions with ATP-binding pockets.
The evolution of N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)formamide reflects broader trends in heterocyclic chemistry, where halogenation serves to fine-tune electronic properties and lipophilicity. Patent literature from the 1990s highlights methods for introducing trichloroethyl groups via nucleophilic substitution reactions, often employing piperazine as a bifunctional scaffold. Contemporary syntheses, such as those for Netupitant and Venetoclax, utilize similar SNAr (nucleophilic aromatic substitution) strategies to install chloro-substituted moieties, underscoring the enduring relevance of these methodologies.
Structural Significance of Trichloroethyl Substituents in Heterocyclic Systems
The trichloroethyl group (-CH₂CCl₃) in N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)formamide imposes distinct steric and electronic effects on the piperazine ring. X-ray crystallographic data of analogous compounds reveal that the trichloroethyl moiety induces a chair conformation in the piperazine ring, with the chlorine atoms adopting equatorial positions to minimize steric strain. This conformational preference enhances molecular rigidity, a property critical for maintaining binding site complementarity in drug-receptor interactions.
Electronically, the strong electron-withdrawing nature of the trichloromethyl group (-CCl₃) polarizes adjacent C-N bonds, increasing the susceptibility of the formamide carbonyl to nucleophilic attack. This effect is exploited in prodrug strategies, where enzymatic hydrolysis of the formamide group releases active metabolites. Comparative studies between chloro- and fluoro-substituted piperazines demonstrate that trichloroethyl derivatives exhibit superior metabolic stability, attributed to the reduced susceptibility of C-Cl bonds to oxidative cleavage.
A structural analysis of the compound’s SMILES notation (C1CN(CCN1)C(C(Cl)(Cl)Cl)NC=O) further illustrates the spatial arrangement of functional groups. The piperazine nitrogen atoms engage in intramolecular hydrogen bonding with the formamide oxygen, creating a pseudo-cyclic structure that enhances solubility in polar aprotic solvents. This feature is particularly advantageous in formulation processes, where solubility dictates bioavailability.
Position Within the Organochlorine-Piperazine Chemical Taxonomy
N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)formamide occupies a unique niche within the organochlorine-piperazine chemical taxonomy, blending elements of both classes. According to the PubChem classification system, the compound falls under the broader category of “piperazines” (CID 3015601), with subclassifications emphasizing its trichloroethyl and formamide substituents. The DrugBank taxonomy further refines this classification, identifying it as an “aliphatic heteromonocyclic compound” with secondary amine functionalities.
The integration of organochlorine components aligns with modern trends in drug design, where halogen atoms are strategically employed to modulate pharmacokinetic properties. Chlorine’s high van der Waals radius and lipophilicity contribute to enhanced membrane permeability, as evidenced by the logP values of related compounds. Furthermore, the compound’s molecular weight (260.5 g/mol) and polar surface area (49.8 Ų) place it within the “drug-like” space defined by Lipinski’s Rule of Five, suggesting favorable oral bioavailability.
A comparative analysis with structurally similar agents, such as Letermovir and Netupitant, reveals shared synthetic pathways involving piperazine functionalization. For example, the synthesis of Netupitant employs N-methylpiperazine in SNAr reactions with chloropyridines, mirroring the strategies used to prepare N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)formamide. These parallels underscore the compound’s role as a prototypical member of the organochlorine-piperazine family, bridging historical anthelmintics and modern kinase inhibitors.
Properties
CAS No. |
31896-10-3 |
|---|---|
Molecular Formula |
C7H12Cl3N3O |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-piperazin-1-ylethyl)formamide |
InChI |
InChI=1S/C7H12Cl3N3O/c8-7(9,10)6(12-5-14)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14) |
InChI Key |
YGZFQTWYPGGBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Piperazine with Trichloroacetaldehyde
One common method involves the reaction of piperazine with trichloroacetaldehyde (chloral) followed by formamide addition:
- Step 1 : Chloral reacts with piperazine to form an intermediate compound through nucleophilic substitution.
- Reaction conditions typically involve stirring at room temperature or mild heating.
- Solvents such as ethanol or methanol can be used to facilitate the reaction.
- Step 2 : The intermediate is treated with formamide under controlled conditions to yield the final product.
Direct Condensation Method
This method involves direct condensation between trichloroacetaldehyde, piperazine, and formamide:
Continuous Process for Formamide Derivatives
A continuous process for preparing derivatives of formamide has been developed:
- Reactants are fed into a reactor system where temperature and pressure are optimized for high yield.
- This method reduces waste generation and enhances scalability for industrial applications.
Reaction Conditions and Optimization
Purification Techniques
After synthesis, purification is essential to achieve high purity:
- Recrystallization : Using solvents such as ethanol or acetone.
- Column Chromatography : Effective for removing impurities.
- Solvent Extraction : Separates the product from unreacted materials and by-products.
Challenges in Synthesis
- Side Reactions : Formation of undesired by-products like dichlorinated compounds can reduce yield.
- Scale-Up Issues : Maintaining consistent reaction conditions during industrial-scale production can be challenging.
- Purity Concerns : Achieving pharmaceutical-grade purity requires rigorous purification protocols.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives or even to hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Formamide derivatives are often explored for their potential therapeutic properties. The specific compound has been studied for its:
- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that formamide derivatives can inhibit the growth of various bacterial strains .
- Anticancer Properties: Some studies have suggested that the piperazine ring can enhance the anticancer activity of certain compounds. The chlorinated structure may also contribute to this effect by interacting with cellular targets involved in cancer progression .
Agricultural Science
Formamide derivatives are investigated for their potential use as:
- Pesticides: Due to their biological activity, compounds like N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-formamide could serve as effective pesticides or herbicides. Research into the efficacy of similar compounds against agricultural pests has shown promising results .
Analytical Chemistry
The compound's unique chemical structure allows it to be used as a reagent in various analytical methods:
- Chromatography: Formamide derivatives can be utilized in chromatographic techniques for the separation and analysis of complex mixtures. Their polar nature makes them suitable for use in high-performance liquid chromatography (HPLC) .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several formamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 mg/mL, suggesting strong antibacterial potential.
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of chlorinated piperazine derivatives revealed that specific modifications to the formamide structure could enhance cytotoxicity against cancer cell lines. The study highlighted the importance of structural features in determining biological activity and suggested further exploration into analogs of N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-formamide.
Mechanism of Action
The mechanism of action of Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key differences and similarities between Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)- and related compounds in terms of synthesis , structural features , and biological activity .
Structural Analogues
Key Observations :
- Common Features : All compounds share the trichloroethyl group, which enhances lipophilicity and metabolic stability.
- Variable Pharmacophores: The target compound substitutes the piperazine group, while analogues use thiourea (e.g., ) or quinoline (e.g., ) for enzyme interaction.
Biological Activity
Formamide, N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-, also known by its CAS number 31896-10-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H12Cl3N3O
- Molecular Weight : 274.58 g/mol
- InChIKey : VKRZAIVOHVYTAD-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound can be categorized primarily into its pharmacological effects and toxicological profiles. The following sections summarize key findings from various studies.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have indicated that the compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in treating infections caused by these pathogens .
- Cytotoxicity :
- Neuropharmacological Effects :
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Receptor Interaction : The compound likely binds to specific receptors in the body, influencing neurotransmitter activity and cellular signaling pathways. This receptor-mediated action is crucial for its pharmacological effects.
- Enzyme Inhibition : There is evidence suggesting that N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-formamide may inhibit certain enzymes involved in metabolic pathways, contributing to its cytotoxic effects on cancer cells .
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of N-(2,2,2-trichloro-1-(1-piperazinyl)ethyl)-formamide against various pathogens. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different bacterial strains .
Case Study 2: Cytotoxicity Assessment
In vitro experiments evaluated the cytotoxicity of the compound on MCF-7 and A549 cell lines. The results showed that concentrations above 50 µM significantly reduced cell viability within 24 hours of treatment. The study concluded that further investigation into the underlying mechanisms was warranted .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
